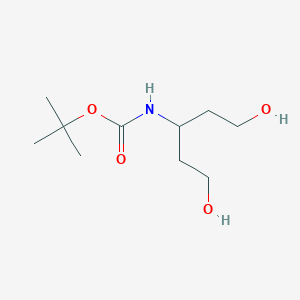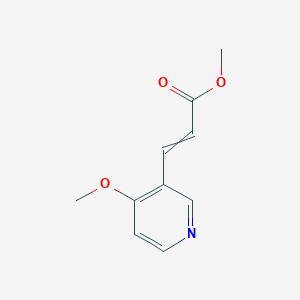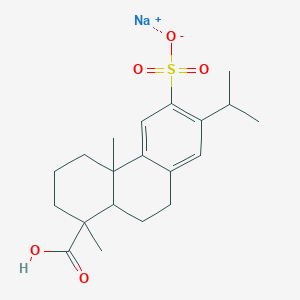
Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El carbamato de terc-butilo (1,5-dihidroxipentan-3-ilo) es un compuesto químico que pertenece a la clase de los carbamatos. Los carbamatos se utilizan ampliamente en la síntesis orgánica como grupos protectores para las aminas debido a su estabilidad y facilidad de eliminación en condiciones suaves
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de carbamato de terc-butilo (1,5-dihidroxipentan-3-ilo) suele implicar la reacción de carbamato de terc-butilo con un derivado de dihidroxipentano adecuado. Un método común es la reacción de acoplamiento cruzado catalizada por paladio del carbamato de terc-butilo con varios haluros de arilo en presencia de carbonato de cesio como base y 1,4-dioxano como disolvente . Las condiciones de reacción suelen ser suaves y el producto se puede purificar mediante técnicas estándar como la recristalización o la cromatografía.
Métodos de producción industrial
La producción industrial de carbamato de terc-butilo (1,5-dihidroxipentan-3-ilo) puede implicar la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de los parámetros de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para lograr una alta pureza y rendimiento en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El carbamato de terc-butilo (1,5-dihidroxipentan-3-ilo) sufre varios tipos de reacciones químicas, entre ellas:
Oxidación: Los grupos hidroxilo del compuesto se pueden oxidar para formar compuestos carbonílicos.
Reducción: El grupo carbamato se puede reducir para formar aminas.
Sustitución: Los grupos hidroxilo pueden sufrir reacciones de sustitución con diversos electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se pueden utilizar para las reacciones de sustitución.
Productos principales
Oxidación: La oxidación de los grupos hidroxilo puede producir cetonas o aldehídos.
Reducción: La reducción del grupo carbamato puede producir aminas primarias o secundarias.
Sustitución: Las reacciones de sustitución pueden conducir a la formación de éteres o ésteres, dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
El carbamato de terc-butilo (1,5-dihidroxipentan-3-ilo) tiene varias aplicaciones en la investigación científica:
Biología: El compuesto se puede utilizar en la síntesis de moléculas biológicamente activas y como bloque de construcción para el desarrollo de fármacos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del carbamato de terc-butilo (1,5-dihidroxipentan-3-ilo) implica su capacidad para actuar como grupo protector para las aminas. El grupo carbamato se puede instalar y eliminar fácilmente en condiciones suaves, lo que lo convierte en una herramienta valiosa en la síntesis orgánica . Los objetivos moleculares y las vías implicadas en su acción dependen de la aplicación específica y de la naturaleza de las moléculas con las que interactúa.
Comparación Con Compuestos Similares
Compuestos similares
Carbamato de terc-butilo: Un carbamato más simple que se utiliza como grupo protector para las aminas.
Carbamato de terc-butilo N-(2,3-dihidroxipropil): Un compuesto similar con una disposición diferente del grupo hidroxilo.
Carbamato de terc-butilo-N-metil: Otro derivado de carbamato utilizado en la síntesis orgánica.
Singularidad
El carbamato de terc-butilo (1,5-dihidroxipentan-3-ilo) es único debido a su estructura específica, que proporciona una reactividad y estabilidad distintas en comparación con otros carbamatos. Sus grupos hidroxilo duales ofrecen posibilidades adicionales de funcionalización, lo que lo convierte en un compuesto versátil en diversas aplicaciones sintéticas.
Propiedades
Fórmula molecular |
C10H21NO4 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl N-(1,5-dihydroxypentan-3-yl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(4-6-12)5-7-13/h8,12-13H,4-7H2,1-3H3,(H,11,14) |
Clave InChI |
JAEJHKVKGYUIGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
![3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)

![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)


![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)



![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
